molecular formula C7H12BrClO B15158858 4-Heptanone, 1-bromo-6-chloro- CAS No. 654643-43-3

4-Heptanone, 1-bromo-6-chloro-

Cat. No.: B15158858
CAS No.: 654643-43-3
M. Wt: 227.52 g/mol
InChI Key: PBTNDDHHZLEVSR-UHFFFAOYSA-N
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Description

4-Heptanone, 1-bromo-6-chloro-: is an organic compound with the molecular formula C7H12BrClO It is a derivative of heptanone, where the fourth carbon in the heptanone chain is substituted with a bromine atom and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptanone, 1-bromo-6-chloro- typically involves the halogenation of heptanone. One common method is the bromination and chlorination of heptanone using appropriate halogenating agents under controlled conditions. For instance, bromine and chlorine can be introduced to the heptanone molecule in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 4-Heptanone, 1-bromo-6-chloro- may involve continuous flow reactors where heptanone is reacted with bromine and chlorine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Heptanone, 1-bromo-6-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the heptanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: Formation of various substituted heptanones.

    Reduction: Formation of 4-heptanol, 1-bromo-6-chloro-.

    Oxidation: Formation of heptanoic acid derivatives.

Scientific Research Applications

4-Heptanone, 1-bromo-6-chloro- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring halogenated ketones as building blocks.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Heptanone, 1-bromo-6-chloro- involves its interaction with various molecular targets. The bromine and chlorine atoms in the molecule can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The carbonyl group in the heptanone chain can undergo nucleophilic attack, leading to the formation of various reaction intermediates and products.

Comparison with Similar Compounds

    4-Heptanone: The parent compound without halogen substitutions.

    1-Bromo-4-heptanone: A similar compound with only a bromine substitution.

    1-Chloro-4-heptanone: A similar compound with only a chlorine substitution.

Uniqueness: 4-Heptanone, 1-bromo-6-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The dual halogenation can enhance the compound’s utility in specific synthetic applications and increase its potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

654643-43-3

Molecular Formula

C7H12BrClO

Molecular Weight

227.52 g/mol

IUPAC Name

1-bromo-6-chloroheptan-4-one

InChI

InChI=1S/C7H12BrClO/c1-6(9)5-7(10)3-2-4-8/h6H,2-5H2,1H3

InChI Key

PBTNDDHHZLEVSR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CCCBr)Cl

Origin of Product

United States

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